molecular formula C12H19NO3 B2453055 N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide CAS No. 2297528-98-2

N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide

Cat. No. B2453055
CAS RN: 2297528-98-2
M. Wt: 225.288
InChI Key: PGSDCSDGOZAPAE-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide, also known as DASPMI, is a synthetic compound that has been widely used in scientific research. It belongs to the family of spiro compounds and has a unique structure that makes it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of ion channels. Specifically, it has been shown to selectively block the activity of voltage-gated potassium channels, which are important for regulating the electrical activity of cells.
Biochemical and Physiological Effects:
N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, which is a form of programmed cell death. It also inhibits cell proliferation and migration, which are important processes for cancer cell survival and metastasis.
In neurons, N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide has been shown to affect the firing rate and excitability of cells. It has also been shown to modulate synaptic transmission, which is important for communication between neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide in lab experiments is its potency and selectivity. It has been shown to have a high degree of selectivity for certain ion channels, which makes it a valuable tool for studying their function.
However, one of the limitations of using N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research involving N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for cancer. It has already shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of interest is its potential as a tool for studying ion channels in neurons. It has already been used to study the function of certain ion channels, but there is still much to learn about their role in neuronal signaling.
Overall, N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide is a valuable compound for scientific research and has the potential to lead to new discoveries in several fields.

Synthesis Methods

The synthesis of N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-amino-5-methylthiazole. This compound is then reacted with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-methylthiazole.
In the next step, the bromine atom is replaced with a hydroxyl group using sodium hydroxide. The resulting compound is then reacted with 1,4-dioxaspiro[4.5]decan-8-ylmethylamine to form N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
In neuroscience, N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide has been used as a tool to study the function of ion channels in neurons. It has been shown to selectively block the activity of certain ion channels, which has led to a better understanding of their role in neuronal signaling.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-9-10-3-5-12(6-4-10)15-7-8-16-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDCSDGOZAPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)prop-2-enamide

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